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molecular formula C6H8AlO7 B1209684 Aluminum citrate CAS No. 813-92-3

Aluminum citrate

Cat. No. B1209684
M. Wt: 219.10 g/mol
InChI Key: GPDXEQOKQXLJCK-UHFFFAOYSA-N
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Patent
US04447364

Procedure details

combining the AlCl3 solution with an aqueous solution of citric acid containing up to about 50 weight % citric acid, while vigorously agitating the resultant solution, to form an aluminum citrate solution having a mole ratio of aluminum ion to citric acid molecule of from about 1.5:1 to 2.0:1, said AlCl3 solution being provided in an amount sufficient to form an aluminum citrate solution containing from 1 up to about 3 weight % aluminum; and
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
aluminum citrate

Identifiers

REACTION_CXSMILES
[Al+3:1].[Cl-].[Cl-].[Cl-].[C:5]([OH:17])(=[O:16])[CH2:6][C:7]([CH2:12][C:13]([OH:15])=[O:14])([C:9]([OH:11])=[O:10])[OH:8]>>[C:5]([O-:17])(=[O:16])[CH2:6][C:7]([CH2:12][C:13]([O-:15])=[O:14])([C:9]([O-:11])=[O:10])[OH:8].[Al+3:1] |f:0.1.2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Four
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
aluminum citrate
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Al+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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